molecular formula C26H23N3 B6509191 1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-69-0

1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509191
CAS RN: 901245-69-0
M. Wt: 377.5 g/mol
InChI Key: LRXZHLJZMFLFLM-UHFFFAOYSA-N
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Description

“1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinolines and pyrazoles. Quinolines and pyrazoles are both heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse pharmacological activities .

Mechanism of Action

The exact mechanism of action of 1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is not yet fully understood. However, it is believed that the compound’s anti-inflammatory, antioxidant, and anti-bacterial properties are mediated through its ability to inhibit the production of pro-inflammatory cytokines and to modulate the production of nitric oxide. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been found to possess antioxidant activity and to inhibit the growth of various cancer cell lines. Furthermore, this compound has been found to possess neuroprotective effects, as well as to modulate the production of nitric oxide, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in laboratory experiments is its ability to inhibit the growth of various cancer cell lines. In addition, this compound has been found to possess anti-inflammatory, antioxidant, and anti-bacterial properties, which makes it a promising candidate for further research. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its potential toxicity.

Future Directions

The potential applications of 1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline are numerous and further research is needed to explore its therapeutic potential. Future research should focus on elucidating the exact mechanism of action of this compound and further exploring its potential to treat a variety of diseases. Additionally, further research should be conducted to assess the safety and efficacy of this compound in clinical trials. Finally, future studies should focus on developing new synthesis methods for this compound and exploring its potential to be used as a drug delivery vehicle.

Synthesis Methods

1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process that involves the condensation of 3,4-dimethylphenol and 4-methylphenol with anhydrous hydrazine. The reaction is then followed by the addition of 4-methylphenol and the condensation of the product with anhydrous hydrazine. The resulting compound is then purified by recrystallization and the final product is obtained.

Scientific Research Applications

1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied extensively for its potential therapeutic applications. It has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been found to possess antioxidant activity and to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential to treat Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3/c1-16-5-9-20(10-6-16)25-23-15-27-24-12-7-17(2)13-22(24)26(23)29(28-25)21-11-8-18(3)19(4)14-21/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXZHLJZMFLFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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